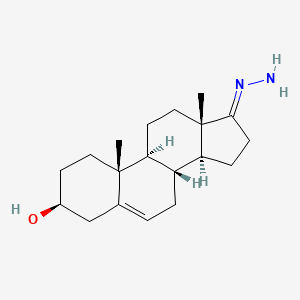

3beta-Hydroxy-5-androsten-17-one hydrazone

Description

General Context of Steroidal Derivatives in Contemporary Research

Steroids are a class of naturally occurring polycyclic compounds essential to a wide range of biological and physiological processes. nih.govacs.org Their rigid molecular framework makes them ideal scaffolds for chemical modification, allowing scientists to develop novel derivatives with altered or enhanced biological activities. nih.govmdpi.com These modifications can lead to the creation of compounds with potential applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govmdpi.com

The parent compound, 3β-Hydroxy-5-androsten-17-one, also known as dehydroepiandrosterone (B1670201) (DHEA), is an endogenous steroid hormone that serves as a precursor to other hormones. nih.govnih.gov It has been the subject of extensive research for its potential anti-aging, antibacterial, and anticancer properties. nih.govnih.govresearchgate.net The modification of the DHEA skeleton is a key strategy in medicinal chemistry to develop new therapeutic agents. nih.govnih.gov

Significance of the Hydrazone Functionality in Organic and Medicinal Chemistry

The hydrazone functional group, characterized by the structure R₁R₂C=NNH₂, is formed by the reaction of a ketone or aldehyde with a hydrazine. nih.govwisdomlib.org This moiety is of significant interest in medicinal chemistry due to its diverse pharmacological potential. nih.govnih.govresearchgate.net Hydrazones and their derivatives have been shown to possess a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. nih.govwisdomlib.orgnih.gov The structural flexibility of the hydrazone group and its ability to act as a ligand for metal complexes make it a valuable component in the design of new drugs. bohrium.com

The incorporation of a hydrazone group into a steroid molecule can significantly alter its biological profile, often leading to enhanced potency or novel mechanisms of action. This has made steroidal hydrazones a promising class of compounds for new drug development. mdpi.comnih.gov

Positioning of 3β-Hydroxy-5-androsten-17-one Hydrazone as a Specific Research Focus

3β-Hydroxy-5-androsten-17-one hydrazone serves as a pivotal intermediate in the synthesis of more complex, biologically active molecules. The synthesis typically involves the condensation of the 17-keto group of dehydroepiandrosterone (DHEA) with hydrazine. This reaction provides a direct pathway to introduce the reactive hydrazone functionality onto the steroid's D-ring, opening avenues for further derivatization.

Academic research has utilized 3β-Hydroxy-5-androsten-17-one hydrazone as a foundational structure for creating libraries of novel compounds. For instance, a 2015 study by Cui and co-workers reported the synthesis of a series of dehydroepiandrosterone-17-hydrazone derivatives where various aromatic heterocycles were attached to the hydrazone nitrogen. nih.gov These derivatives were then evaluated for their antiproliferative activity against several human cancer cell lines. nih.gov

The study demonstrated that modifying the terminal part of the hydrazone moiety led to compounds with significant cytotoxic effects. nih.gov Derivatives incorporating quinoline, 3-hydroxybenzylidene, and indole-3-methanylidene groups showed notable activity, inducing apoptosis in cancer cells. nih.gov This highlights the role of the 3β-Hydroxy-5-androsten-17-one hydrazone scaffold as a platform for discovering potential anticancer agents. The results underscore that while the simple hydrazone may be a starting point, its true significance in research lies in its capacity for derivatization to tune biological activity.

| Compound | Derivative Structure | HeLa IC₅₀ (µM) | HT-29 IC₅₀ (µM) | Bel 7404 IC₅₀ (µM) | SGC 7901 IC₅₀ (µM) |

|---|---|---|---|---|---|

| DHEA-17-hydrazone | Base Hydrazone | Data Not Provided | Data Not Provided | Data Not Provided | Data Not Provided |

| Derivative 8 | 17-quinoline-4-methanylidenehydrazone | 15.3 | 18.2 | 10.5 | 13.4 |

| Derivative 9 | 17-(3-hydroxy)benzylidenehydrazone | 18.5 | 20.3 | 12.8 | 16.2 |

| Derivative 10 | 17-indol-3-methanylidenehydrazone | 20.1 | 23.5 | 15.6 | 18.7 |

| Derivative 11 | Propan-2-ylidenehydrazone | >50 | >50 | >50 | >50 |

Data derived from a study on dehydroepiandrosterone-17-hydrazone derivatives, illustrating the antiproliferative activity against various human cancer cell lines. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro. nih.gov

This research positions 3β-Hydroxy-5-androsten-17-one hydrazone not just as a singular compound of interest, but as a crucial building block in the ongoing search for novel and more effective steroidal-based therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H30N2O |

|---|---|

Molecular Weight |

302.5 g/mol |

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17E)-17-hydrazinylidene-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C19H30N2O/c1-18-9-7-13(22)11-12(18)3-4-14-15-5-6-17(21-20)19(15,2)10-8-16(14)18/h3,13-16,22H,4-11,20H2,1-2H3/b21-17+/t13-,14-,15-,16-,18-,19-/m0/s1 |

InChI Key |

WTKFUDDFHUANII-NVQGGFDLSA-N |

Isomeric SMILES |

C[C@]1\2CC[C@H]3[C@H]([C@@H]1CC/C2=N\N)CC=C4[C@@]3(CC[C@@H](C4)O)C |

Canonical SMILES |

CC12CCC3C(C1CCC2=NN)CC=C4C3(CCC(C4)O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthesis of 3beta-Hydroxy-5-androsten-17-one Hydrazone from 3beta-Hydroxy-5-androsten-17-one (Dehydroepiandrosterone, DHEA) Precursors

The synthesis of this compound, a derivative of Dehydroepiandrosterone (B1670201) (DHEA), is a fundamental transformation in steroid chemistry. This process primarily involves the reaction of the C-17 ketone of the DHEA steroid nucleus with hydrazine or its derivatives. This conversion is a key step for creating intermediates used in the development of more complex steroidal molecules. nih.gov

The most direct method for synthesizing this compound is through a condensation reaction. nih.gov This reaction involves the nucleophilic attack of the nitrogen atom of hydrazine on the electrophilic carbonyl carbon at the C-17 position of DHEA. The subsequent elimination of a water molecule results in the formation of a carbon-nitrogen double bond (C=N), characteristic of a hydrazone. nih.gov

The formation of hydrazones from ketones is typically facilitated by specific reaction conditions to ensure optimal yield and reaction rate. The reaction is often carried out in a suitable solvent, and an acid catalyst is frequently employed.

Common solvents for this reaction include alcohols like absolute ethanol or a mixture of tetrahydrofuran (THF) and absolute ethanol. orgsyn.org The choice of solvent is crucial for dissolving the steroidal precursor and the hydrazine reagent.

Acid catalysis is a key aspect of hydrazone formation. A few drops of a weak acid, such as glacial acetic acid, can significantly accelerate the reaction. nih.govorgsyn.orgekb.eg The acid protonates the oxygen atom of the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydrazine. The reaction mixture is often heated under reflux for several hours to ensure the reaction goes to completion. nih.govorgsyn.org

Table 1: Reaction Conditions for Hydrazone Synthesis

| Reactant | Reagent | Catalyst | Solvent | Conditions |

|---|

The versatility of the condensation reaction allows for the use of various substituted hydrazines, leading to a diverse range of N-substituted hydrazone derivatives. The nature of the substituent on the hydrazine molecule directly influences the structure and properties of the final product. For instance, reacting DHEA with phenylacetic acid hydrazide produces the corresponding phenylacetic acid hydrazone derivative. Similarly, other hydrazine derivatives like N,N-dimethylhydrazine can be used. orgsyn.org The use of different hydrazine derivatives is a common strategy to create libraries of steroidal compounds for further investigation. nih.gov For example, a series of dehydroepiandrosterone-17-hydrazone derivatives have been synthesized and studied for their biological activities. nih.gov

Beyond its direct synthesis, this compound often serves as a crucial intermediate in more extensive, multi-step synthetic pathways. nih.gov In these routes, the formation of the hydrazone is a strategic step to modify the D-ring of the steroid, enabling the construction of novel and complex molecular architectures.

The hydrazone functional group is a versatile handle for further chemical transformations. It is particularly valuable in the synthesis of heterocyclic-annulated steroids. For example, DHEA-17-hydrazones are precursors for synthesizing 16,17-pyrazoannulated steroidal derivatives. nih.govacs.org In these syntheses, the hydrazone intermediate undergoes subsequent reactions, such as cyclization, to form a pyrazole ring fused to the D-ring of the steroid. This approach has been used to create novel hybrid molecules, such as furoxan-based nitric oxide-releasing pyrazoannulated steroidal derivatives. nih.govacs.org The initial formation of the hydrazone is the key step that sets the stage for the subsequent heterocyclization reaction. acs.org

Achieving high purity and yield is a critical goal in the synthesis of this compound, especially for research purposes where compound integrity is paramount. Optimization strategies focus on reaction conditions, purification methods, and the stability of the product.

Key parameters for optimization include the stoichiometry of the reactants, the choice and amount of catalyst, reaction temperature, and time. researchgate.net For instance, while acid catalysis is beneficial, excessive acid can lead to unwanted side reactions. The reaction progress is typically monitored using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. nih.gov

Purification of the resulting hydrazone is essential to remove unreacted starting materials and byproducts. Standard purification techniques include recrystallization or column chromatography. nih.gov The choice of solvent for washing and recrystallization is critical for obtaining a high-purity crystalline product. For example, after the reaction, the formed precipitate can be filtered, washed with cold distilled water, and further purified by washing with a solvent mixture like ethyl acetate and hexane. nih.gov It is also important to control the temperature during the workup process, as some hydrazones can be susceptible to decomposition or azine formation at elevated temperatures. orgsyn.org

Optimization of Synthetic Processes for Research Purity and Yield

Strategies for Minimizing Impurity Formation

The purity of 3β-Hydroxy-5-androsten-17-one hydrazone is crucial for its subsequent use in chemical transformations. The formation of impurities can arise from side reactions or incomplete reactions during the synthesis. Common impurities may include unreacted starting material (3β-Hydroxy-5-androsten-17-one), azine formation (a reaction between two molecules of the hydrazone), or stereoisomers.

Several strategies can be employed to minimize the formation of these impurities and to purify the final product:

Control of Stoichiometry: Precise control of the molar ratio of hydrazine to the steroid ketone is essential. An excess of hydrazine can lead to the formation of di-substituted hydrazines, while an insufficient amount will result in incomplete conversion of the starting ketone.

Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and reaction time is critical. The reaction is often carried out in a suitable solvent like ethanol. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time and prevent the formation of degradation products.

Purification Techniques: After the reaction is complete, purification of the hydrazone is necessary to remove any unreacted starting materials and byproducts. Common purification methods for steroids and their derivatives include:

Crystallization: This is a widely used technique for purifying solid organic compounds. The choice of solvent is crucial for effective crystallization.

Chromatography: Column chromatography is a powerful technique for separating compounds with different polarities. For steroids, silica gel is a common stationary phase. Other chromatographic techniques like High-Performance Liquid Chromatography (HPLC) can also be employed for purification and purity assessment. britannica.com

Further Chemical Transformations and Derivatizations of 3β-Hydroxy-5-androsten-17-one Hydrazone

The hydrazone functional group at the C-17 position of the steroid is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse structural motifs and functionalities.

Introduction of Heterocyclic Systems via Hydrazone Reactivity

The reactivity of the hydrazone moiety can be exploited to construct various heterocyclic rings fused to the D-ring of the steroid nucleus. These modifications can significantly alter the chemical and biological properties of the parent steroid.

The synthesis of pyridine derivatives from steroidal hydrazones can be achieved through various cyclization reactions. While specific examples starting directly from 3β-Hydroxy-5-androsten-17-one hydrazone are not extensively documented, analogous reactions with similar steroidal ketones provide a clear pathway. For instance, the reaction of pregnenolone, a structurally similar steroid, with cyanoacetylhydrazine yields a hydrazide-hydrazone derivative which can then undergo heterocyclization to form pyridine derivatives. nih.gov A patented method for preparing 17-(3-pyridyl) steroids involves the initial formation of dehydroepiandrosterone-17-hydrazone, which is then converted to a 16,17-ene-17-iodo or -bromo intermediate before a palladium-catalyzed cross-coupling reaction with a pyridyl-substituted borane. google.com

A general approach for the synthesis of steroidal pyridine derivatives is presented in the table below, based on established synthetic routes. nih.gov

| Starting Material | Reagents | Product |

| 3β-Hydroxy-5-androsten-17-one | 1. Hydrazine hydrate2. Reagents for cyclization (e.g., α,β-unsaturated ketones, malononitrile) | Pyridine-fused steroidal derivatives |

The hydrazone functionality can also serve as a precursor for the synthesis of thiazole and thiophene rings. The synthesis of steroidal thiazole derivatives has been reported from dehydroepiandrosterone, highlighting the feasibility of such transformations. nih.gov A common method for thiazole synthesis is the Hantzsch synthesis, which involves the reaction of an α-haloketone with a thioamide. In the context of the hydrazone, it can be converted to a thiosemicarbazone, which can then undergo cyclization.

Similarly, thiophene derivatives can be synthesized from hydrazones through reactions involving elemental sulfur and an active methylene compound. Research on pregnenolone has demonstrated that its hydrazide-hydrazone derivative can be used to synthesize thiophene derivatives. nih.gov

The following table summarizes the general synthetic approach for these heterocyclic systems.

| Heterocycle | General Synthetic Approach | Key Reagents |

| Thiazole | Conversion of hydrazone to thiosemicarbazone followed by cyclization | Thiosemicarbazide, α-haloketones |

| Thiophene | Reaction of the hydrazone with elemental sulfur and a compound with an active methylene group | Elemental sulfur, malononitrile or ethyl cyanoacetate |

The Fischer indole synthesis is a classic and versatile method for the synthesis of indoles from aryl hydrazones. organic-chemistry.orgmdpi.com This reaction proceeds by heating the hydrazone with a Brønsted or Lewis acid catalyst. The reaction involves a researchgate.netresearchgate.net-sigmatropic rearrangement of the enamine tautomer of the hydrazone.

While direct application of the Fischer indole synthesis on 3β-Hydroxy-5-androsten-17-one hydrazone to form a D-ring fused indole is not commonly reported, the principles of the reaction suggest its potential. The reaction would involve the formation of a hydrazone between 3β-Hydroxy-5-androsten-17-one and a substituted phenylhydrazine, followed by acid-catalyzed cyclization. A tandem hydroformylation-hydrazone formation-Fischer indole synthesis has been described as a novel approach to tryptamides, showcasing the versatility of this reaction. rsc.org

Derivatization for Enhanced Analytical Utility in Research

In analytical chemistry, particularly in the fields of endocrinology and doping control, the sensitive and specific detection of steroids is of paramount importance. Due to the often low concentrations of steroids in biological samples and their sometimes poor ionization efficiency in mass spectrometry, derivatization is a common strategy to enhance their detectability. nih.gov

The ketone group at the C-17 position of 3β-Hydroxy-5-androsten-17-one is a prime target for derivatization. The formation of a hydrazone derivative introduces a nitrogen-containing moiety that can significantly improve the ionization efficiency in mass spectrometry, especially in electrospray ionization (ESI) mode.

Several hydrazine-based reagents are used for the derivatization of ketosteroids for analytical purposes:

2-Hydrazino-1-methylpyridine (HMP): This reagent reacts with the ketone to form a hydrazone with a permanently charged quaternary ammonium group. This charged tag greatly enhances the sensitivity of detection by LC-MS/MS. researchgate.netmdpi.comnih.govnih.gov The derivatization of dehydroepiandrosterone (DHEA) with HMP has been shown to increase its detectability in positive-ESI-MS by a factor of 1600 compared to the underivatized molecule. mdpi.com

Girard's Reagents (T and P): These are cationic reagents that react with ketones to form hydrazones, introducing a charged group that improves ionization efficiency.

2-Hydrazinopyridine: This reagent is also used to derivatize ketosteroids for enhanced detection in LC-MS/MS analysis. nih.gov

The derivatization of 3β-Hydroxy-5-androsten-17-one to its hydrazone is a key step in these analytical methods. The resulting hydrazone can be readily analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govmdpi.com

The following table outlines some derivatization reagents and their impact on the analysis of ketosteroids like 3β-Hydroxy-5-androsten-17-one.

| Derivatizing Reagent | Analytical Technique | Enhancement |

| 2-Hydrazino-1-methylpyridine (HMP) | LC-MS/MS | Introduction of a permanent positive charge, significantly increasing ionization efficiency and sensitivity. researchgate.netmdpi.comnih.gov |

| 2-Hydrazinopyridine | LC-MS/MS | Improves sensitivity for the multiplexed analysis of steroid hormones. nih.gov |

| Silylation Reagents (e.g., MSTFA, TMCS) | GC-MS | Increases volatility and thermal stability for gas chromatographic analysis. |

Formation of Girard P and Girard T Hydrazones

Girard's reagents, specifically Girard T and Girard P, are cationic hydrazide reagents used to separate ketones and aldehydes from other organic compounds. The reaction with a ketone, such as 3beta-Hydroxy-5-androsten-17-one, forms a water-soluble hydrazone. This property is exploited for the isolation of ketosteroids from biological extracts. The derivatization process involves the condensation of the steroid's C17-ketone with the Girard reagent, typically in an acidic ethanol solution. The resulting water-soluble hydrazone can then be separated from the lipid-soluble components of the extract. Subsequent hydrolysis of the purified hydrazone regenerates the original ketone in a purer form.

Beyond purification, these reagents are also used in analytical chemistry. For instance, 1-(carboxymethyl) trimethylammonium chloride hydrazide (Girard T) has been utilized to increase the sensitivity of steroid analysis in techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov The permanently charged quaternary ammonium group in the Girard reagent significantly enhances the ionization efficiency of the steroid derivative, leading to lower detection limits.

Derivatization with 2-Hydrazinopyridine and Related Reagents

For highly sensitive analytical applications, derivatization of ketosteroids with reagents like 2-hydrazinopyridine (HP) or 2-hydrazino-1-methylpyridine (HMP) is a common strategy. nih.govnih.gov These reagents react with the C17-ketone of 3beta-Hydroxy-5-androsten-17-one to form a stable hydrazone. The primary purpose of this derivatization is to enhance the signal intensity in mass spectrometry-based analyses. nih.gov

The pyridine moiety in the reagent improves the ionization efficiency of the steroid molecule, particularly in electrospray ionization (ESI). Reagents like HMP, which contain a permanently charged quaternary ammonium group, are especially effective at increasing the sensitivity for the quantitative analysis of low-abundance androgens in biological samples such as human plasma. nih.govnih.gov This enhanced sensitivity is crucial for detecting steroids that circulate at very low concentrations. nih.gov

| Reagent | Purpose | Analytical Advantage |

| Girard T | Isolation and purification of ketosteroids | Forms water-soluble hydrazone; enhances ionization in MS |

| Girard P | Isolation and purification of ketosteroids | Forms water-soluble hydrazone |

| 2-Hydrazinopyridine (HP) | Analytical derivatization | Increases ionization efficiency and sensitivity in LC-MS/MS |

| 2-Hydrazino-1-methylpyridine (HMP) | Analytical derivatization | Contains a permanently charged moiety, significantly enhancing MS sensitivity |

Regioselective Modifications and Functionalization at the Steroid Skeleton

The rigid framework of the steroid skeleton allows for highly specific, or regioselective, chemical modifications. Starting from 3beta-Hydroxy-5-androsten-17-one or its hydrazone, various functional groups can be introduced at specific positions, leading to novel derivatives with potentially interesting biological properties.

Remote C-H Functionalization (e.g., fluorination on 5α-androstan-17-one backbone)

Remote C-H functionalization represents a powerful strategy in synthetic chemistry to selectively modify unactivated C-H bonds at positions distant from existing functional groups. researchgate.netresearchgate.net In the context of the steroid backbone, this allows for modifications without relying on the inherent reactivity of specific sites. One common approach involves radical chemistry, where a radical generated at one position can transfer to a remote carbon via an intramolecular hydrogen atom transfer (HAT) process, often through a cyclic transition state. researchgate.netnih.gov

While a specific example of direct remote fluorination on the 5α-androstan-17-one backbone initiated from a C17-hydrazone is not extensively documented in the provided sources, the principles of remote C-H functionalization are well-established. researchgate.netdigitellinc.com For instance, synthetic analogs like 16alpha-fluoro-5-androsten-17-one have been created, demonstrating that fluorination of the D-ring is synthetically accessible. nih.gov These methods often employ directing groups that bring a reagent to a specific C-H bond, enabling its selective functionalization. researchgate.netrsc.org Such strategies are key to accessing novel steroid derivatives that would be difficult to synthesize using classical methods.

Alkylation at the 16α-position

The C16 position, adjacent to the C17-ketone, is a common site for functionalization in steroid chemistry. Alkylation at the 16α-position of DHEA derivatives can lead to compounds with modified biological activities. For example, the synthesis of 16α-iodomethyl-13α-dehydroepiandrosterone has been reported as a synthetic derivative of DHEA. researchgate.net The introduction of substituents at the 16α-position can significantly alter the molecule's interaction with enzymes and receptors, potentially preventing its entry into typical metabolic pathways. researchgate.net This modification has been explored to create DHEA analogs that retain certain biological effects while reducing unwanted androgenic or estrogenic outcomes. researchgate.net

Microbial Hydroxylation for Selective Functionalization (e.g., 7α-hydroxylation of DHEA)

Microbial biotransformations offer an efficient and highly selective method for functionalizing steroids at positions that are difficult to access through conventional chemical synthesis. tandfonline.com The use of microorganisms, particularly fungi, to hydroxylate 3beta-Hydroxy-5-androsten-17-one (DHEA) is well-documented. tandfonline.comtandfonline.comresearchgate.net

One of the most studied reactions is the hydroxylation at the C7 position, which yields both 7α-hydroxy and 7β-hydroxy derivatives. tandfonline.commdpi.com These metabolites are significant as they are also formed endogenously and possess their own biological activities. nih.gov Fungi such as Gibberella, Absidia coerulea, and Ulocladium chartarum are known to effectively catalyze the 7α-hydroxylation of DHEA. tandfonline.commdpi.comnih.gov For example, a strain of Gibberella zeae was used to produce 3beta,7alpha-dihydroxy-androst-5-en-17-one from DHEA with a high yield of 71.2%. nih.gov Similarly, the fungus Backusella lamprospora has been employed for the highly selective production of 7α-OH-DHEA, achieving yields up to 89%. nih.gov This high degree of regio- and stereoselectivity makes microbial hydroxylation a valuable tool in the synthesis of specific steroid derivatives. tandfonline.comnih.gov

| Microorganism | Substrate | Major Product(s) | Yield |

| Gibberella zeae VKM F-2600 | DHEA | 3β,7α-dihydroxy-androst-5-en-17-one | 71.2% nih.gov |

| Backusella lamprospora VKM F-944 | DHEA | 7α-hydroxy-DHEA | up to 89% nih.gov |

| Gibberella sp. CICC 2498 | DHEA | 7α-hydroxy-DHEA | - |

| Absidia coerulea CICC 41050 | DHEA | 7β-hydroxy-DHEA | - |

| Ulocladium chartarum MRC 72584 | DHEA | 7α-hydroxy-DHEA, 7β-hydroxy-DHEA | - |

Biological Activity and Molecular Mechanisms in Research Systems

Antiproliferative and Cytotoxic Activity: In Vitro Cellular Studies

The hydrazone derivative of 3beta-Hydroxy-5-androsten-17-one, a compound derived from dehydroepiandrosterone (B1670201) (DHEA), has been the subject of research for its potential as an anticancer agent. researchgate.net Steroidal compounds are often investigated for their cytotoxic potential due to their rigid structure and ability to penetrate biological membranes. researchgate.net

Derivatives of dehydroepiandrosterone-17-hydrazone have demonstrated notable antiproliferative activity across a range of human cancer cell lines. nih.gov Studies have evaluated these compounds against cervical carcinoma (HeLa), colon carcinoma (HT-29), liver carcinoma (Bel 7404, HepG2, Huh-7), and gastric carcinoma (SGC 7901) cells. nih.gov

One particular derivative, dehydroepiandrosterone quinoline-4-methanylidenehydrazone, exhibited excellent antiproliferative activity, especially against the SGC 7901 gastric cancer cell line with an IC₅₀ value of 1.0 μM, which was more potent than the positive control, cisplatin. nih.gov Other derivatives with indol-3-methanylidenehydrazone and (3-hydroxy)benzylidenehydrazone substitutions also showed significant cytotoxicity. nih.gov Another study reported a DHEA derivative, compound 15d, as having potent growth inhibitory activities against HepG2 and Huh-7 liver cancer cells, with IC₅₀ values of 13.90 ± 3.91 μM and 14.83 ± 1.47 μM, respectively. nih.gov

| Compound | HeLa | HT-29 | Bel 7404 | SGC 7901 | HepG2 | Huh-7 |

|---|---|---|---|---|---|---|

| 17-quinoline-4-methanylidenehydrazone (8) | Data not available | Data not available | Data not available | 1.0 | Data not available | Data not available |

| 17-(3-hydroxy)benzylidenehydrazone (9) | Considered potent | Considered potent | Considered potent | Considered potent | Data not available | Data not available |

| 17-indol-3-methanylidenehydrazone (10) | Considered potent | Considered potent | Considered potent | Considered potent | Data not available | Data not available |

| Compound 15d | Data not available | Data not available | Data not available | Data not available | 13.90 ± 3.91 | 14.83 ± 1.47 |

Data sourced from a 2024 review on Dehydroepiandrosterone derivatives. nih.govacs.org

The selectivity of anticancer agents is a critical factor, ensuring that they preferentially target malignant cells while sparing healthy ones. Research on steroidal D-homo lactone derivatives loaded into chitosan nanoparticles has shed light on this aspect. nih.gov One such compound, 3β-hidroxy-17-oxa-17a-homoandrost-5-en-16-one loaded into chitosan nanoparticles, demonstrated greater selectivity toward cancer cells versus healthy lung fibroblast (MRC-5) cells. nih.gov Furthermore, studies involving these nanoparticles indicated a more robust recovery of healthy cells compared to malignant cells after treatment. nih.gov In a separate study, a new series of 4-azasteroidal-17-hydrazone derivatives was evaluated for antiproliferative activity against three cancer cell lines and a normal human gastric mucosal cell line, indicating research into the selectivity of these types of compounds. researchgate.net

The antiproliferative effects of DHEA and its derivatives are attributed to several potential mechanisms. nih.gov One primary mechanism observed for dehydroepiandrosterone-17-hydrazone derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov For instance, the derivative dehydroepiandrosterone quinoline-4-methanylidenehydrazone was identified as a potent apoptotic inducer in both HeLa and Bel-7404 cells. nih.gov Flow cytometry analysis confirmed that treating these cells with the compound led to a significant increase in apoptotic cells. nih.govacs.org

Broader mechanisms for DHEA derivatives may include:

Inhibition of glucose-6-phosphate dehydrogenase activity, which depletes NADPH and ribose-5-phosphate essential for cell growth. nih.gov

Suppression of the cholesterol biosynthetic pathway. nih.gov

Interference with cell proliferation signaling pathways. nih.gov

Down-regulation of nitric oxide synthase II, which suppresses nitric oxide generation. nih.gov

Structural modifications to the DHEA steroid nucleus, particularly at the C-17 position, significantly influence antiproliferative potency. nih.gov The synthesis of various dehydroepiandrosterone-17-hydrazone derivatives with different aromatic heterocycles in the side chain has been a key area of investigation. nih.gov

It was found that attaching specific groups, such as quinoline, 3-hydroxybenzylidene, or indole, to the C-17 hydrazone resulted in compounds with better cytotoxicity. nih.gov In contrast, a derivative with a propan-2-ylidenehydrazone structure was found to be almost inactive against the tested cancer cell lines. nih.gov This highlights that the nature of the substituent on the hydrazone moiety is a critical determinant of biological activity. Similarly, esterification of the 3-hydroxyl group with certain aromatic acids in related 17-oximino-5-androsten-3β-yl esters also yielded compounds with interesting antiproliferative activity. researchgate.net These structure-activity relationship (SAR) studies are crucial for designing more potent and effective DHEA derivatives. nih.gov

Investigation of Other Biological Effects within Research Models

While direct studies on the anabolic effects of 3beta-Hydroxy-5-androsten-17-one hydrazone in human skeletal muscle cell lines are emerging, research on closely related analogs provides significant insight. researchgate.net A related prohormone, 3β-hydroxy-5α-androst-1-en-17-one, has been shown to improve body composition and muscular strength in human subjects. nih.govresearchgate.net In a 4-week study involving resistance-trained men, supplementation with this compound resulted in a 6.3% increase in lean body mass, compared to a 0.5% increase in the placebo group. nih.gov Muscular strength, as measured by back squat one-repetition maximum, increased by 14.3% in the prohormone group versus 5.7% in the placebo group. nih.gov

The proposed mechanism for these anabolic effects involves the downregulation of sex hormone-binding globulin (SHBG). wku.edu A study observed a 68% decrease in SHBG in the group receiving 3β-hydroxy-5α-androst-1-en-17-one, which contributes to a greater bioavailability of androgens in the periphery, potentially leading to improvements in muscle mass and strength. wku.edu The development of new steroid-based hydrazones as potential anabolic agents is an active area of research, with studies designed to evaluate their effects in human skeletal muscle cell lines. researchgate.net

Antiviral Activity of Related Steroid Hydrazone Derivatives

Hydrazones, a class of organic compounds characterized by the -NHN=CH- functional group, have been a focus of research due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. nih.govscispace.com Within this broad class, derivatives of steroids have been synthesized and investigated for their potential as therapeutic agents. The modification of the steroid nucleus by introducing a hydrazone moiety can lead to compounds with altered bioactivity. researchgate.net

Research into the antiviral properties of specific steroid hydrazones has shown varied results depending on the viral strain and the specific chemical structure of the compound. For instance, a study investigating 5α-steroidal hydrazones derived from epiandrosterone and 5α-androst-2-en-17-one explored their activity against several viruses. The study revealed that a hydrazone derivative of epiandrosterone exhibited moderate antiviral activity against Poliovirus in a Vero 76 cell culture. researchgate.net Another derivative showed weak activity against the same virus, while other synthesized compounds in the study were found to be inactive against Poliovirus, as well as other viruses like SARS, Tacaribe, and Dengue virus. researchgate.net

| Compound | Parent Steroid | Virus Tested | Cell Culture | Observed Activity |

|---|---|---|---|---|

| Hydrazone Derivative 1 | Epiandrosterone | Poliovirus (Type 3, WM-3) | Vero 76 | Moderate |

| Hydrazone Derivative 2 | Epiandrosterone | Poliovirus (Type 3, WM-3) | Vero 76 | Weak |

| Other Hydrazone Derivatives | Epiandrosterone / 5α-androst-2-en-17-one | Poliovirus, SARS, Tacaribe, Dengue | Vero 76, Vero, MA-104 | Inactive |

Modulation of Mitochondrial Functions (based on DHEA, the precursor)

Dehydroepiandrosterone (DHEA), the precursor to 3beta-Hydroxy-5-androsten-17-one, has been shown to exert significant influence over mitochondrial functions in various research models. Mitochondria are central to cellular energy production and are involved in numerous cellular processes, including apoptosis and the generation of reactive oxygen species (ROS). nih.gov

Studies have demonstrated that DHEA can enhance mitochondrial energy metabolism. In cumulus cells from women undergoing in vitro fertilization (IVF), DHEA supplementation was found to improve mitochondrial function by increasing mitochondrial mass, mitochondrial dehydrogenase activity, and the expression of mitochondrial transcription factor A (TFAM). medsci.org This enhancement of mitochondrial function is believed to contribute to better oocyte and embryo quality. medsci.orgnih.gov Furthermore, DHEA treatment may shift energy metabolism from glycolysis towards mitochondrial oxidative phosphorylation, thereby boosting intracellular energy production. mdpi.com Research in rat models has also indicated that DHEA can improve oxidative energy metabolism by stimulating ATPase activity and mitochondrial dehydrogenase activities. nih.gov

The influence of DHEA extends to mitochondrial dynamics—the balance between mitochondrial fusion and fission. In certain cancer cell lines, such as lung adenocarcinoma, DHEA has been observed to down-regulate the expression of FASTKD2, a protein involved in mitochondrial regulation. This leads to an increase in mitochondrial fusion and an inhibition of mitochondrial division, which can ultimately promote apoptosis in these cancer cells. nih.gov This suggests that DHEA can modulate the structural dynamics of mitochondria, which is crucial for maintaining cellular health and function. nih.gov By influencing these fundamental mitochondrial processes, DHEA plays a role in cellular energy homeostasis and the regulation of cell fate.

| Parameter | Cell/Tissue Type | Observed Effect of DHEA | Reference |

|---|---|---|---|

| Mitochondrial Mass | Human Cumulus Cells | Increased | medsci.org |

| Mitochondrial Dehydrogenase Activity | Human Cumulus Cells | Increased | medsci.org |

| TFAM Expression | Human Cumulus Cells | Increased | medsci.org |

| Oxygen Consumption Rate | Human Cumulus Cells | Increased | mdpi.com |

| Mitochondrial Fusion | Lung Adenocarcinoma Cells | Promoted | nih.gov |

| Mitochondrial Fission | Lung Adenocarcinoma Cells | Inhibited | nih.gov |

| ATP Content | Lung Adenocarcinoma Cells | Increased | nih.gov |

Effects on Cellular Differentiation and Regulation (e.g., osteoblast differentiation in vitro, related to DHEA)

The precursor steroid DHEA has been implicated in the regulation of cellular differentiation in various cell types, with notable effects observed in bone-forming cells known as osteoblasts. nih.govnih.gov The process of osteoblast differentiation is critical for bone formation and maintenance.

In vitro studies using mesenchymal stem cells (MSCs), which are precursors to osteoblasts, have shown that DHEA can promote their differentiation into mature osteoblasts. nih.govjst.go.jp Treatment with DHEA has been found to increase the expression of key genes associated with osteoblastogenesis, including Runt-related transcription factor 2 (Runx2) and Osterix. nih.govjst.go.jp These transcription factors are essential for initiating the differentiation cascade that leads to the expression of bone matrix proteins like Collagen Type 1 and Osteocalcin. nih.govjst.go.jp Consequently, DHEA treatment has been shown to enhance alkaline phosphatase (ALP) activity and mineralization, which are hallmark indicators of osteoblast function and bone formation. nih.gov

While some studies indicate DHEA can directly promote osteoblast differentiation, others suggest it may act by potentiating the effects of other signaling molecules. For example, research using human osteoblastic cell lines and primary cells showed that DHEA and its sulfated form, DHEA-S, did not independently have significant effects on cell growth and differentiation. However, when combined with 1,25-dihydroxyvitamin D3, a potent regulator of bone metabolism, DHEA and DHEA-S enhanced the vitamin's effects on ALP activity and osteocalcin production. birmingham.ac.uk

Beyond bone cells, DHEA has also been studied for its effects on other cell lineages. Research on human neural stem cells has shown that DHEA can increase their growth rates and influence their differentiation potential, particularly increasing the number of glial fibrillary acidic protein-positive cells. nih.govpnas.org Additionally, DHEA sulfate has been observed to affect skeletal muscle differentiation by modulating the expression of key regulatory proteins involved in muscle development and atrophy. nih.gov These findings collectively indicate that DHEA can act as a significant regulatory molecule influencing the developmental fate of various stem and progenitor cells.

| Marker | Cell Type | Effect of DHEA Treatment | Reference |

|---|---|---|---|

| Runx2 mRNA Expression | Mesenchymal Stem Cells (MSCs) | Increased | nih.govjst.go.jp |

| Osterix mRNA Expression | Mesenchymal Stem Cells (MSCs) | Increased | nih.govjst.go.jp |

| Collagen Type 1 mRNA Expression | Mesenchymal Stem Cells (MSCs) | Increased | nih.govjst.go.jp |

| Osteocalcin Expression | Mesenchymal Stem Cells (MSCs) / Osteoblastic Cells | Increased | nih.govjst.go.jpbirmingham.ac.uk |

| Alkaline Phosphatase (ALP) Activity | Mesenchymal Stem Cells (MSCs) / Osteoblastic Cells | Increased | nih.gov |

| Mineralization (Alizarin Red Staining) | Human Bone Marrow MSCs | Increased | nih.gov |

Metabolism and Biotransformation Pathways in Research Contexts

In Vitro Microsomal Metabolism of Hydrazone Derivatives

In vitro studies using liver microsomes are fundamental in early drug discovery to investigate the metabolic stability and pathways of new chemical entities. dergipark.org.tr Microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in the oxidative metabolism of many compounds. dergipark.org.tr While specific studies on 3beta-Hydroxy-5-androsten-17-one hydrazone are limited, general principles of hydrazone and steroid metabolism can provide insights into its likely biotransformation.

The metabolism of hydrazone derivatives in a microsomal environment can proceed through several key transformations. Research on various hydrazone-containing compounds indicates that hydrolysis of the hydrazone bond is a common metabolic pathway. medipol.edu.tractapharmsci.com This would cleave the molecule into its parent steroid, 3beta-Hydroxy-5-androsten-17-one (DHEA), and the corresponding hydrazine.

Additionally, hydroxylation is a frequent metabolic reaction catalyzed by CYP enzymes. For steroidal molecules, this can occur at various positions on the steroid nucleus. In the case of adamantane hydrazide-hydrazone derivatives, studies have shown that hydroxylation can be a significant biotransformation pathway. medipol.edu.tr Reduction of the C=N double bond of the hydrazone is another potential metabolic route. The specific metabolites formed would depend on the specific CYP isoforms involved and the chemical structure of the hydrazone derivative.

The metabolic stability of a hydrazone is significantly influenced by its chemical structure. For instance, hydrazones derived from ketones tend to be more stable against metabolic hydrolysis compared to those derived from aldehydes. actapharmsci.com The nature of the substituents on both the carbonyl and hydrazine moieties can also affect stability. Aromatic hydrazones, for example, have shown rapid degradation in plasma, suggesting that the electronic and steric properties of the molecule play a crucial role in its metabolic fate. researchgate.net It has been noted that hydrazones are generally more stable than their corresponding hydrazines because the terminal nitrogen, a metabolically vulnerable site, is protected by the imine group. dergipark.org.tr

| Structural Feature | Influence on Metabolic Stability | Primary Metabolic Pathway |

|---|---|---|

| Derived from Aldehyde | Less Stable | Hydrolysis |

| Derived from Ketone | More Stable | Resistant to Hydrolysis |

| Aromatic Substituents | Variable, can be less stable in plasma | Hydrolysis |

The enzymatic reactions that occur in microsomes are often dependent on the presence of co-factors. For CYP-mediated reactions, NADPH is an essential co-factor that provides the reducing equivalents for the catalytic cycle. nih.govnih.gov Studies on the in vitro metabolism of hydrazine have demonstrated that the process is reduced in the absence of NADPH. nih.gov Therefore, the hydroxylation and other oxidative transformations of this compound would be expected to be NADPH-dependent. The stability and rate of metabolism of a compound in microsomal assays are often assessed in the presence and absence of such co-factors to distinguish between enzymatic and non-enzymatic degradation. dergipark.org.tr

Metabolic Pathways of 3beta-Hydroxy-5-androsten-17-one (DHEA) as the Parent Steroid

DHEA is a crucial endogenous steroid hormone precursor, and its metabolic pathways are well-characterized. wikipedia.org It serves as an intermediate in the biosynthesis of androgens and estrogens in various tissues. wikipedia.orgnih.gov

In peripheral tissues, DHEA is converted into more potent steroid hormones. nih.govresearchgate.net This local synthesis of active hormones from circulating precursors is a field of study known as intracrinology. nih.gov The primary pathway involves the conversion of DHEA to androstenedione, which can then be further metabolized to testosterone and estrogens. cambridge.orgnih.gov

Several key enzymes are responsible for the interconversion of DHEA into other steroid hormones.

3β-hydroxysteroid dehydrogenase (3β-HSD): This enzyme is responsible for the conversion of DHEA to androstenedione. nih.govwikipedia.org This is a critical rate-limiting step in the biosynthesis of androgens and estrogens from DHEA. nih.gov The reaction involves the oxidation of the 3β-hydroxyl group and isomerization of the double bond from Δ5 to Δ4. wikipedia.org NAD+ is a required co-factor for this enzymatic reaction. wikipedia.orgyoutube.com

17β-hydroxysteroid dehydrogenase (17β-HSD): This family of enzymes catalyzes the interconversion of 17-keto and 17β-hydroxy steroids. wikipedia.org Specifically, 17β-HSD converts androstenedione to testosterone. wikipedia.org Different isoforms of 17β-HSD are expressed in various tissues, allowing for tissue-specific regulation of androgen and estrogen levels. nih.gov

CYP17A1: This enzyme, also known as 17α-hydroxylase/17,20-lyase, is involved in the biosynthesis of DHEA from pregnenolone. nih.govmedlineplus.gov It first hydroxylates pregnenolone at the 17α position to form 17-hydroxypregnenolone, and then cleaves the C17-20 bond to produce DHEA. nih.gov While not directly involved in the metabolism of DHEA, it is the enzyme responsible for its production.

| Enzyme | Substrate | Product | Co-factor |

|---|---|---|---|

| 3β-hydroxysteroid dehydrogenase (3β-HSD) | DHEA | Androstenedione | NAD+ |

| 17β-hydroxysteroid dehydrogenase (17β-HSD) | Androstenedione | Testosterone | NADPH |

| Aromatase (CYP19A1) | Androstenedione | Estrone | NADPH |

| Aromatase (CYP19A1) | Testosterone | Estradiol | NADPH |

Sulfation and Desulfation Pathways

The interplay between sulfation and desulfation is a critical regulatory mechanism for steroid hormone activity, including that of 3beta-Hydroxy-5-androsten-17-one (DHEA). These processes control the bioavailability and circulatory transport of DHEA. nih.govnih.gov

Sulfation: In this process, a sulfate group is attached to the DHEA molecule, converting it into dehydroepiandrosterone (B1670201) sulfate (DHEAS). This conversion is primarily catalyzed by the sulfotransferase enzyme SULT2A1. wikipedia.org Sulfation significantly increases the water solubility of DHEA, which facilitates its transport in the bloodstream and prolongs its circulatory half-life. nih.govyoutube.com Historically considered a simple inactivation and excretion pathway, it is now understood that sulfated steroids like DHEAS act as a large circulating reservoir. nih.gov

Desulfation: The reverse process, desulfation, is the removal of the sulfate group from DHEAS to regenerate the biologically active DHEA. This reaction is catalyzed by the enzyme steroid sulfatase (STS). wikipedia.orgbioscientifica.com Through the action of STS, tissues can locally reactivate DHEA from the circulating DHEAS pool, allowing for tissue-specific production of active steroid hormones. nih.govbioscientifica.com

This dynamic equilibrium between sulfation and desulfation allows for precise control over the levels of active DHEA in various tissues, highlighting a sophisticated system of endocrine regulation. nih.govbioscientifica.com

Key Enzymes in DHEA Sulfation and Desulfation

| Enzyme | Action | Substrate | Product | Primary Function |

| SULT2A1 | Sulfation | DHEA | DHEAS | Creation of a circulating reservoir, increased water solubility for transport. wikipedia.org |

| STS | Desulfation | DHEAS | DHEA | Local reactivation of DHEA in peripheral tissues. wikipedia.orgbioscientifica.com |

Tissue-Specific Metabolism and Peripheral Conversion

The metabolic fate of 3beta-Hydroxy-5-androsten-17-one (DHEA) is highly dependent on the tissue in which it is processed. Various peripheral tissues possess the necessary enzymatic machinery to convert DHEA into a range of other steroid hormones, a process known as intracrinology. nih.gov

Adipose Tissue: Fat tissue is a significant site for both the storage and metabolism of DHEA. nih.govnih.gov It actively takes up DHEA from circulation and can convert it into androgens and estrogens. nih.govnih.gov Adipose tissue contains aromatase, the enzyme responsible for converting androgens to estrogens, making it a key site for estrogen production, particularly in men and postmenopausal women. gfmer.ch

Brain: DHEA and its metabolites are considered important neurosteroids. The brain can synthesize DHEA and also metabolize it into other neuroactive steroids. oup.com Astrocytes, a type of glial cell in the brain, are capable of converting DHEA to testosterone and subsequently to estradiol. oup.com

Skin and Other Tissues: The skin, prostate, and gonads are other peripheral sites where DHEA is actively metabolized. nih.govnih.gov These tissues can convert DHEA into potent androgens like testosterone and dihydrotestosterone (DHT). nih.gov

Peripheral Conversion Pathways of DHEA

| Tissue | Key Enzymes | Primary Metabolites | Significance |

| Adipose Tissue | Aromatase, 17β-HSD | Estrogens (Estrone, Estradiol), Androgens | Major site of estrogen production, steroid reservoir. nih.govnih.govgfmer.ch |

| Liver | SULT2A1, STS, Hydroxylases | DHEAS, Hydroxylated DHEA metabolites | Regulation of circulating DHEA/DHEAS levels, steroid inactivation. nih.govnih.gov |

| Brain | 3β-HSD, 17β-HSD, Aromatase | Testosterone, Estradiol, Neurosteroids | Local synthesis of sex hormones, neuromodulation. oup.com |

| Skin, Prostate | 5α-reductase, 3β-HSD, 17β-HSD | Testosterone, Dihydrotestosterone (DHT) | Local androgen synthesis and action. nih.govnih.gov |

Metabolic Cascade and Bioenergetic Reprogramming in Cellular Models

The metabolic cascade of 3beta-Hydroxy-5-androsten-17-one (DHEA) begins with its conversion to other steroid hormones, which then exert a variety of biological effects. researchgate.net Recent research has illuminated the role of DHEA in influencing cellular energy metabolism and mitochondrial function, suggesting a mechanism of bioenergetic reprogramming. nih.govnih.gov

DHEA's conversion is initiated by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD), which transforms it into androstenedione. nih.gov From there, androstenedione can be converted to testosterone, which can be further metabolized to the potent androgen dihydrotestosterone or aromatized to estradiol. nih.govnih.gov This cascade allows DHEA to serve as a precursor to both androgens and estrogens. researchgate.net

In cellular models, particularly in the context of aging and fertility, DHEA has been shown to shift energy metabolism. nih.govnih.gov Studies suggest that DHEA can enhance mitochondrial biogenesis and function. nih.gov It appears to promote a shift from anaerobic to aerobic metabolism by increasing the transport for oxidative phosphorylation and boosting mitochondrial oxygen consumption. nih.govnih.gov This reprogramming of metabolic pathways may be a key mechanism through which DHEA exerts some of its biological effects, such as improving oocyte quality in aging models. nih.govnih.gov This suggests that DHEA's influence extends beyond its role as a simple steroid precursor to actively modulating fundamental cellular bioenergetic processes. researchgate.net

Analytical Methodologies for Research and Characterization

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure by analyzing the interaction of the compound with electromagnetic radiation. For 3β-Hydroxy-5-androsten-17-one hydrazone, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental tools.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The conversion of the ketone at the C-17 position of the parent steroid, 3β-Hydroxy-5-androsten-17-one, to a hydrazone results in distinct and identifiable changes in the IR spectrum.

The most significant change is the disappearance of the strong carbonyl (C=O) stretching vibration of the five-membered ring ketone, which is typically observed around 1740 cm⁻¹ in the parent compound. In its place, the spectrum of the hydrazone will exhibit characteristic absorptions for the newly formed functional groups. These include N-H stretching vibrations from the -NH₂ group, which typically appear as one or two bands in the 3200–3400 cm⁻¹ region, and a C=N (imine) stretching vibration, which is generally found in the 1620–1650 cm⁻¹ range nih.govacs.org. The broad O-H stretching band from the hydroxyl group at the C-3 position is retained, appearing in the region of 3200-3600 cm⁻¹.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3200–3600 | Broad, Strong |

| N-H Stretch (Hydrazone) | 3200–3400 | Medium |

| C-H Stretch (Aliphatic/Alkenyl) | 2850–3050 | Strong |

| C=N Stretch (Imine) | 1620–1650 | Medium |

| C=C Stretch (Alkene) | 1640–1680 | Weak-Medium |

Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of 3β-Hydroxy-5-androsten-17-one hydrazone, key signals would confirm the structure. The protons of the hydrazone's -NH₂ group would likely appear as a broad singlet, the chemical shift of which can be highly variable and dependent on solvent and concentration. The vinyl proton at C-6 would give a signal around 5.3 ppm. The proton at C-3 attached to the hydroxyl-bearing carbon would appear as a multiplet in the 3.5 ppm region. The angular methyl protons at C-18 and C-19 would produce sharp singlets, typically below 1.2 ppm, providing evidence of the intact steroid nucleus.

¹³C NMR: The ¹³C NMR spectrum provides the most definitive evidence for the conversion of the ketone to the hydrazone. The carbonyl carbon (C-17) signal in the parent ketone, typically found significantly downfield at ~220 ppm, would be absent. A new signal corresponding to the imine carbon (C=N) of the hydrazone would appear in the 140–160 ppm range nih.govacs.org. The olefinic carbons at C-5 and C-6 would be observed around 140 ppm and 121 ppm, respectively. The C-3 carbon bearing the hydroxyl group would resonate at approximately 71 ppm.

| Carbon Atom | Parent Ketone (Approx. δ, ppm) | Hydrazone Derivative (Predicted δ, ppm) |

|---|---|---|

| C-17 | ~220 | 140–160 |

| C-5 | ~141 | ~141 |

| C-6 | ~121 | ~121 |

| C-3 | ~71 | ~71 |

Mass Spectrometry Approaches

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, and it can provide structural information through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. wikipedia.orgcreative-proteomics.com For 3β-Hydroxy-5-androsten-17-one hydrazone (C₁₉H₃₀N₂O, molecular weight: 302.46 g/mol ), ESI-MS in positive ion mode would be expected to prominently feature the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 303.47. Depending on the solvent system, adduct ions such as the sodium adduct [M+Na]⁺ (m/z 325.45) or potassium adduct [M+K]⁺ (m/z 341.42) might also be observed. The soft nature of ESI typically results in minimal fragmentation, making it an excellent method for accurately determining the molecular weight of the compound wikipedia.org. Tandem MS (MS/MS) experiments on the [M+H]⁺ precursor ion could be performed to induce fragmentation and obtain further structural details.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique often used for analyzing large biomolecules, but it is also applicable to smaller organic molecules, including steroids. The analysis of neutral steroids by MALDI can sometimes be challenging due to poor ionization efficiency. However, derivatization to a hydrazone can improve the ionization process nih.gov. In a MALDI-MS experiment, the compound is co-crystallized with a matrix and irradiated with a laser. Similar to ESI, the primary ion observed for 3β-Hydroxy-5-androsten-17-one hydrazone would likely be the protonated molecule [M+H]⁺ at m/z 303.47, along with potential matrix adducts or metal cation adducts ([M+Na]⁺, [M+K]⁺) nih.govmdpi.com.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. Steroids are often analyzed by GC-MS, although they typically require derivatization to increase their volatility and thermal stability, particularly when they contain polar functional groups like hydroxyls nih.govnih.gov.

For the analysis of 3β-Hydroxy-5-androsten-17-one hydrazone, the hydroxyl group at C-3 would likely be derivatized, for example, by silylation to form a trimethylsilyl (TMS) ether. This would increase the compound's volatility and improve its chromatographic properties mdpi.com. Following separation on the GC column, the derivatized compound enters the mass spectrometer, which typically uses electron ionization (EI). EI is a high-energy technique that causes extensive fragmentation. The resulting mass spectrum would display a molecular ion peak (M⁺) corresponding to the derivatized molecule, along with a unique and reproducible fragmentation pattern. This pattern, which arises from the characteristic cleavage of the steroid rings and the hydrazone moiety, serves as a "fingerprint" for structural confirmation and identification. Tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity by monitoring specific fragmentation transitions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of steroid hydrazones due to its high sensitivity and specificity. The derivatization of the keto group at the C-17 position of 3beta-Hydroxy-5-androsten-17-one with a hydrazine-containing reagent significantly improves ionization efficiency in electrospray ionization (ESI).

Typically, analysis is performed in positive ESI mode, utilizing Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions are specific to the precursor ion (the protonated molecule of the hydrazone derivative, [M+H]⁺) and a characteristic product ion formed during fragmentation. For instance, when 3beta-Hydroxy-5-androsten-17-one (DHEA) is derivatized with 2-hydrazino-1-methylpyridine (HMP), the resulting hydrazone can be quantified with high sensitivity. mdpi.com The limit of quantification (LOQ) for DHEA using this derivatization and LC-MS/MS method has been reported to be as low as 20 pg/mL. mdpi.com

The selection of precursor and product ions is crucial for method specificity. The table below summarizes typical mass spectrometry parameters for the analysis of DHEA derivatized with HMP.

Table 1: Illustrative LC-MS/MS Parameters for Derivatized 3beta-Hydroxy-5-androsten-17-one

| Analyte | Derivatization Reagent | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|

This data is based on the analysis of DHEA derivatized with HMP, forming a hydrazone derivative. The product ion corresponds to a fragment of the derivatizing agent. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is indispensable for confirming the structure of the derivatized steroid. Collision-Induced Dissociation (CID) of the selected precursor ion yields a unique fragmentation pattern, or "fingerprint," of the molecule.

For hydrazone derivatives of 17-oxosteroids like 3beta-Hydroxy-5-androsten-17-one, the fragmentation is highly characteristic. The cleavage of the N-N bond in the hydrazine linker is a common and diagnostic fragmentation pathway. mdpi.com For example, in the HMP derivative of DHEA, this cleavage results in a prominent product ion at m/z 122.2. mdpi.com

When using other hydrazine-based reagents, such as Trimethyl-Ammonium-Hydrazide (TMTH), the fragmentation of the DHEA-hydrazone is dominated by neutral losses from the derivatizing tag. Characteristic neutral losses of 153 (C₉H₁₅NO), 170 (C₉H₁₈N₂O), and 224 Da (C₁₂H₂₀N₂O₂) are observed. nih.gov The steroid ring itself remains relatively intact, but fragment ions may be observed that are 2 Da lighter than those of saturated androstanes (like androsterone derivatives) due to the double bond in the B-ring of the DHEA skeleton. nih.gov This detailed fragmentation analysis provides unequivocal structural confirmation of the specific isomer and its derivatized form.

Table 2: Common Fragmentation Patterns for Hydrazone Derivatives of 17-Oxosteroids

| Derivatization Reagent | Precursor Ion | Key Fragmentation Event | Characteristic Fragments / Neutral Losses |

|---|---|---|---|

| 2-Hydrazino-1-Methylpyridine (HMP) | [M+H]⁺ | N-N bond cleavage | Product ion of the derivatizing agent mdpi.com |

Derivatization Strategies for Enhanced Ionization and Sensitivity in MS

The carbonyl group at the C-17 position of 3beta-Hydroxy-5-androsten-17-one is a prime target for derivatization to enhance detection in mass spectrometry. Reagents with a hydrazine moiety readily react with this keto group to form a stable hydrazone. mdpi.comnih.gov This strategy is employed for several key reasons:

Enhanced Ionization: Steroids often exhibit poor ionization efficiency in ESI. Derivatization reagents typically incorporate a group that is easily protonated, such as a tertiary amine, which significantly increases the signal intensity in positive-ion ESI-MS. nih.gov

Increased Specificity: The derivatization reaction is specific to carbonyl groups, reducing interference from other non-ketonic steroids.

Improved Chromatography: The derivatization can alter the chromatographic properties of the analyte, potentially improving peak shape and resolution.

A common procedure involves incubating the extracted steroid with a solution of the hydrazine reagent, such as 2-hydrazino-1-methylpyridine (HMP), often in methanol with an acid catalyst like trifluoroacetic acid (TFA). The reaction is typically carried out at a moderate temperature (e.g., 50°C) for a short period (e.g., 30 minutes) to ensure complete derivatization. mdpi.com After the reaction, the sample is dried and reconstituted in the mobile phase for injection into the LC-MS/MS system. mdpi.com

Chromatographic Separation Techniques

Liquid Chromatography (LC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for separating 3beta-Hydroxy-5-androsten-17-one hydrazone from other structurally similar steroids and endogenous matrix components prior to detection. lcms.cz The goal is to achieve baseline separation to prevent isobaric interferences, which is particularly important when analyzing complex biological samples.

Reversed-phase chromatography is the most common separation mode. For the analysis of HMP-derivatized steroids, including the DHEA hydrazone, columns such as the ACE Ultracore 2.5 Superphenylhexyl have proven effective. mdpi.com A typical mobile phase consists of a gradient elution using a mixture of an aqueous component (e.g., water with a small amount of formic acid to aid protonation) and an organic solvent (e.g., methanol or acetonitrile). The gradient allows for the efficient elution of a wide range of analytes with varying polarities.

Table 3: Example Liquid Chromatography Conditions for Derivatized Steroid Analysis

| Parameter | Condition |

|---|---|

| Column | ACE Ultracore 2.5 Superphenylhexyl (150 x 3.0 mm) mdpi.com |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Flow Rate | 0.4 - 0.6 mL/min |

| Injection Volume | 5 - 10 µL |

| Mode | Gradient Elution |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) for Purity Assessment and Screening

Thin-Layer Chromatography (TLC) and its high-performance version, HPTLC, are valuable techniques for the preliminary analysis, purity assessment, and screening of 3beta-Hydroxy-5-androsten-17-one and its hydrazone derivative. These methods are advantageous due to their simplicity, low cost, and the ability to analyze multiple samples simultaneously.

For steroids, silica gel plates are the most common stationary phase. The choice of mobile phase is critical for achieving separation and depends on the polarity of the analyte. The formation of a hydrazone derivative increases the polarity of the parent steroid, which would result in a lower retardation factor (Rf) compared to the underivatized compound in a given normal-phase system.

Various solvent systems can be employed for the separation of steroids on silica gel. Visualization can be achieved by spraying the plate with reagents such as sulfuric acid followed by heating, which induces fluorescence or charring. Quantitative analysis is possible using a densitometer to measure spot intensity.

Table 4: General TLC Systems for Steroid Analysis

| Stationary Phase | Example Mobile Phase Systems |

|---|---|

| Silica Gel G | Cyclohexane / Ethyl Acetate (1:1) |

| Silica Gel G | Chloroform / Acetone (9:1) |

Note: These are general systems for steroids; optimization would be required for the specific hydrazone derivative.

Table of Compounds Mentioned

| Compound Name | Other Names / Synonyms |

|---|---|

| 3beta-Hydroxy-5-androsten-17-one | Dehydroepiandrosterone (B1670201), DHEA, Prasterone |

| 2-hydrazino-1-methylpyridine | HMP |

| Androsterone | 3α-hydroxy-5α-androstan-17-one |

| Testosterone | 17β-hydroxy-4-androsten-3-one |

| Trifluoroacetic acid | TFA |

| Methanol | - |

| Acetonitrile | - |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein target.

Prediction of Binding Affinities and Binding Modes

There is a lack of specific molecular docking studies that report the binding affinities or binding modes of 3β-Hydroxy-5-androsten-17-one hydrazone with any particular protein target. While docking studies have been performed on a multitude of other hydrazone-containing compounds, showing their potential as inhibitors for various enzymes and receptors, this specific data for the DHEA-derived hydrazone is not available in the reviewed literature.

Elucidation of Potential Molecular Targets

Without specific molecular docking or other target identification studies, the potential molecular targets for 3β-Hydroxy-5-androsten-17-one hydrazone remain speculative. The parent compound, DHEA, and its derivatives are known to interact with a range of biological targets, but dedicated computational screening to identify targets for the hydrazone derivative has not been published.

Structure-Activity Relationship (SAR) Studies via Computational Prediction

Computational SAR studies help in understanding how the chemical structure of a compound relates to its biological activity, guiding the design of more potent and selective molecules.

In Silico Evaluation of Biological Activity Spectra (e.g., PASS program)

No studies utilizing programs like PASS (Prediction of Activity Spectra for Substances) or similar in silico tools to predict the biological activity spectrum for 3β-Hydroxy-5-androsten-17-one hydrazone were identified. Such an analysis would provide theoretical predictions of its potential pharmacological effects, from anticancer to antimicrobial activities, but this has not been reported.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods can provide valuable data on parameters like HOMO-LUMO energy gaps, molecular electrostatic potential, and orbital distributions. While DFT studies have been conducted on the parent steroid DHEA and on various other hydrazone compounds to analyze their electronic properties and reactivity, specific quantum chemical data for 3β-Hydroxy-5-androsten-17-one hydrazone is not present in the available literature.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Dynamics

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules and their complexes over time. This technique is crucial for understanding the stability of a ligand in a protein's binding site and the dynamics of their interaction. There are no published MD simulation studies specifically focused on 3β-Hydroxy-5-androsten-17-one hydrazone, either in isolation or in complex with a biological target.

Q & A

Q. What are the established synthetic routes for preparing 3β-hydroxy-5-androsten-17-one hydrazone, and what experimental conditions are critical for success?

Methodological Answer: The hydrazone derivative is typically synthesized via condensation of the parent ketone (e.g., dehydroepiandrosterone, DHEA) with hydrazine derivatives. Key steps include:

- Step 1 : Protect reactive hydroxyl groups (e.g., using tetrahydropyranyl ethers) to prevent side reactions .

- Step 2 : React the 17-keto group with hydrazine hydrochloride or substituted hydrazines (e.g., 4-bromophenylhydrazine) under anhydrous conditions, often in methanol or ethanol, at 60–80°C for 4–6 hours .

- Step 3 : Purify the product via recrystallization (e.g., using methanol/water mixtures) or column chromatography.

Critical factors include pH control, temperature, and stoichiometric excess of hydrazine to drive the reaction to completion.

Q. Which analytical techniques are most reliable for characterizing 3β-hydroxy-5-androsten-17-one hydrazone?

Methodological Answer:

- NMR Spectroscopy : Use H NMR (400–600 MHz, CDCl or DMSO-d) to confirm hydrazone formation via disappearance of the 17-keto proton (~2.1 ppm) and appearance of NH signals (~7–9 ppm). C NMR detects the C=N bond (~150–160 ppm) .

- IR Spectroscopy : Look for absorption bands at ~1600–1650 cm (C=N stretch) and ~3200–3400 cm (N-H stretch) .

- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]) with exact mass matching theoretical values (e.g., CHNO: 316.215 g/mol) .

Q. How should 3β-hydroxy-5-androsten-17-one hydrazone be stored to ensure stability in research settings?

Methodological Answer:

- Store in airtight, light-resistant containers under inert gas (N or Ar) at –20°C to prevent hydrolysis or oxidation.

- Avoid aqueous solutions unless stabilized with antioxidants (e.g., BHT) .

- Monitor degradation via HPLC or TLC; degradation products may include the parent ketone or oxidative byproducts.

Advanced Research Questions

Q. How can isomer formation during synthesis be minimized or resolved?

Methodological Answer:

- Stereochemical Control : Use chiral catalysts (e.g., L-proline) or enantioselective hydrazine derivatives to favor the desired stereoisomer .

- Epimerization : Treat isomer mixtures with mild bases (e.g., NaOMe) to equilibrate epimers, followed by chromatographic separation (e.g., chiral HPLC) .

- Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane gradients) to isolate the thermodynamically stable isomer .

Q. What strategies optimize reaction yields for large-scale synthesis?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 1–2 hours vs. 6 hours) and improves yields by 15–20% via enhanced kinetics .

- Catalysis : Employ Lewis acids (e.g., ZnCl) or ionic liquids to accelerate hydrazone formation .

- Workflow Design : Use flow chemistry for continuous production, minimizing intermediate degradation .

Q. How can contradictory spectral data (e.g., NMR shifts) across studies be resolved?

Methodological Answer:

- Solvent/Concentration Effects : Replicate conditions (solvent, temperature) from literature to compare shifts. DMSO-d vs. CDCl may cause significant differences .

- Dynamic Effects : Investigate tautomerism or conformational flexibility using VT-NMR (variable temperature) or 2D NMR (COSY, HSQC) .

- Reference Standards : Cross-validate with authenticated samples (e.g., commercial analytical standards from Bellancom or 源叶) .

Q. What are the degradation pathways of this hydrazone under physiological conditions, and how are they analyzed?

Methodological Answer:

- Hydrolysis : Incubate in buffered solutions (pH 7.4, 37°C) and monitor via LC-MS for parent ketone (DHEA) release .

- Oxidation : Use HO or cytochrome P450 assays to identify oxidized metabolites (e.g., hydroxylated derivatives) .

- Stability Indicating Assays : Employ forced degradation studies (heat, light, acid/base) followed by UPLC-PDA to quantify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.